Isovelleral

Übersicht

Beschreibung

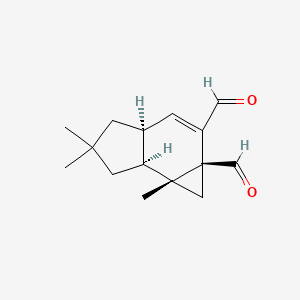

Isovelleral: ist eine flüchtige Sesquiterpen-Dialdehydverbindung, die von bestimmten Pilzen, insbesondere aus der Gattung Russula, produziert wird. Es ist bekannt für seine signifikanten antimykotischen Eigenschaften, die es zu einem interessanten Thema in der landwirtschaftlichen und biologischen Forschung machen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Extraktion aus natürlichen Quellen: Isovelleral kann aus den Fruchtkörpern von Pilzen extrahiert werden.

Chemische Synthese: Synthesewege für this compound beinhalten die Herstellung seines Bicyclo[4,1,0]hept-2-en-1,2-dicarbaldehyd-Systems.

Industrielle Produktionsverfahren: : Die industrielle Produktion von this compound ist nicht gut dokumentiert, wahrscheinlich aufgrund seiner primären Extraktion aus natürlichen Quellen. Fortschritte in der synthetischen organischen Chemie könnten in Zukunft den Weg für skalierbare Produktionsverfahren ebnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Isovelleral kann Oxidationsreaktionen unterliegen, die seine Aldehydgruppen verändern können.

Reduktion: Reduktionsreaktionen können die Aldehydgruppen in Alkohole umwandeln.

Substitution: Substitutionsreaktionen können an den Doppelbindungen oder Aldehydgruppen auftreten und zu verschiedenen Derivaten führen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Nucleophile.

Hauptprodukte

Oxidationsprodukte: Carbonsäuren.

Reduktionsprodukte: Alkohole.

Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Chemie

- This compound wird wegen seiner einzigartigen chemischen Struktur und Reaktivität untersucht, was es zu einer wertvollen Verbindung in der organischen Syntheseforschung macht .

Biologie

- Es zeigt eine signifikante antimykotische Aktivität, was es zu einem potenziellen Kandidaten für biologische Kontrollmittel gegen pflanzenpathogene Pilze macht .

Medizin

- Forschungen zu seinen antimikrobiellen Eigenschaften deuten auf potenzielle Anwendungen bei der Entwicklung neuer Antimykotika und Antibiotika hin .

Industrie

- Seine antimykotischen Eigenschaften können in der Landwirtschaft genutzt werden, um Nutzpflanzen vor Pilzinfektionen zu schützen .

Wirkmechanismus

This compound übt seine antimykotische Wirkung aus, indem es die Keimung von Pilzkonidien hemmt. Die genauen molekularen Ziele und beteiligten Pfade sind noch nicht vollständig geklärt, aber es wird angenommen, dass es die Integrität der Pilzzellmembran stört und wichtige zelluläre Prozesse beeinträchtigt .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungal Pathogen Control

Isovelleral exhibits remarkable antifungal properties, making it a candidate for biological control agents against plant-pathogenic fungi. Research indicates that this compound can inhibit the germination of conidia from fungi such as Alternaria brassicicola, showcasing its potential as a natural fungicide. The compound operates effectively at low vapor concentrations, suggesting its utility in sustainable agricultural practices aimed at reducing chemical pesticide reliance .

Mechanism of Action

The antifungal activity of this compound is attributed to its interaction with fungal cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism not only inhibits fungal growth but also suggests that this compound could disrupt specific enzymes involved in fungal metabolism .

Medical Applications

Analgesic Properties

this compound has been identified as an activator of the Transient Receptor Potential A1 (TRPA1) channel, which is involved in inflammatory pain signaling. Its dual role as an antagonist at vanilloid receptor 1 (TRPV1) and an agonist at TRPA1 positions it as a potential candidate for developing novel analgesics, particularly for geriatric patients suffering from chronic pain conditions .

Antimicrobial Activity

Beyond its antifungal properties, this compound has demonstrated antibacterial effects against various pathogens, including Escherichia coli and Candida utilis. This broad-spectrum antimicrobial activity highlights its potential in formulating new antibacterial and antifungal agents .

Mutagenicity Studies

Research indicates that this compound may exhibit mutagenic properties, particularly in certain species within the Russulaceae family. This aspect necessitates careful evaluation when considering therapeutic applications .

Industrial Applications

Biochemical Research

The unique chemical structure of this compound makes it a valuable compound for organic synthesis research. Its reactivity and ability to interact with biological membranes are subjects of ongoing studies aimed at understanding its full biochemical potential .

Natural Product Development

this compound's pungent nature and bioactivity have led to investigations into its use as a natural flavoring agent or preservative in food products. Its ability to deter pests may also lend itself to applications in food safety and preservation .

Wirkmechanismus

Isovelleral exerts its antifungal effects by inhibiting the germination of fungal conidia. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to disrupt fungal cell membrane integrity and interfere with essential cellular processes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Velleral: Ein weiteres Sesquiterpen-Dialdehyd mit ähnlichen antimykotischen Eigenschaften.

Lactarorufin: Eine verwandte Verbindung mit antimykotischer Aktivität.

Muscodor albus Volatiles: Verbindungen wie 2-Phenylethanol und Isopentylacetat, die ebenfalls antimykotische Eigenschaften zeigen.

Einzigartigkeit: : Isovelleral ist einzigartig aufgrund seiner starken antimykotischen Aktivität bei sehr geringen Konzentrationen und seiner flüchtigen Natur, die es ihm ermöglicht, als Begasungsmittel zu wirken .

Eigenschaften

IUPAC Name |

5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAAESPGJOSQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37841-91-1 | |

| Record name | Isovelleral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.